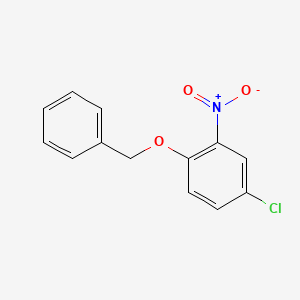

1-(Benzyloxy)-4-chloro-2-nitrobenzene

概要

説明

The compound “1-(Benzyloxy)-4-chloro-2-nitrobenzene” is a benzene derivative. Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene structure have been replaced by other atoms or groups .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “1-(Benzyloxy)urea”, was investigated using FT-IR, Raman, and NMR spectroscopies .Chemical Reactions Analysis

Benzyloxy compounds can undergo various chemical reactions. For example, a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, “1-(Benzyloxy)urea”, properties were investigated using experimental and computational methods .科学的研究の応用

1. Photoreactive Properties in Organic Crystals

1-(Benzyloxy)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity correlation in photochemical reactions. Such compounds, including 2-nitro-t-butylbenzenes, undergo intramolecular hydrogen abstraction when irradiated by ultraviolet light in solid-state. This property is important in understanding the molecular packing and intramolecular geometry that influence photo-reactivity in organic crystals (Padmanabhan et al., 1987).

2. Reduction with Benzyl Alcohol

Research has explored the reactions of nitrobenzenes, including 1-(benzyloxy)-4-chloro-2-nitrobenzene, with benzyl alcohols. These studies have investigated the yield of azoxy compounds and the reactivity of substituted benzyl alcohols in such reactions. This knowledge is crucial for understanding the chemical behavior of nitrobenzenes in the presence of various substituents (Shimao, 1974).

3. Ultrasound-Assisted Synthesis

Ultrasound irradiation has been used to enhance the preparation of 1-(benzyloxy)-4-nitrobenzene. Studies have demonstrated that using ultrasound in combination with phase-transfer catalysts can significantly improve reaction rates and product yields. This method provides an efficient approach for the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).

4. Arylation in Solid-Liquid Condition

The arylation of benzyl alcohol with 4-nitrochlorobenzene to produce 1-(benzyloxy)-4-nitrobenzene has been achieved under solid-liquid conditions. This process is catalyzed by multi-site phase-transfer catalysts and is enhanced with ultrasound irradiation. The reaction mechanism and kinetics have been studied, providing valuable insights into the efficiencies of different catalysts and reaction conditions (Selvaraj, Abimannan & Rajendran, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-2-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMNCUOEMZBSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-chloro-2-nitrobenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)

![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)

![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)